

Application Notes and Protocols for C25H19ClN4O4S in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	C25H19CIN4O4S	
Cat. No.:	B12189681	Get Quote

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Introduction

The heterocyclic scaffold of 1,3,4-thiadiazole is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Compounds incorporating this moiety have been investigated for their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[2][3][4] This document provides detailed application notes and protocols for a representative 1,3,4-thiadiazole derivative, designated as Thiadiazole Compound 1 (TC1), with the molecular formula **C25H19CIN4O4S**. Due to the limited publicly available data for this specific molecular formula, this document outlines a representative application in a high-throughput screening (HTS) campaign targeting carbonic anhydrase IX (CA IX), a well-established anti-cancer target for this class of compounds.[6][7]

Compound Profile: Thiadiazole Compound 1 (TC1)



Property	Value
Molecular Formula	C25H19CIN4O4S
IUPAC Name	N-(4-chlorophenyl)-5-((4-(((5-methylfuran-2-yl)methyl)carbamoyl)phenoxy)methyl)-1,3,4-thiadiazole-2-carboxamide
Molecular Weight	523.0 g/mol
Class	1,3,4-Thiadiazole Derivative
Putative Target	Carbonic Anhydrase IX (CA IX)
Therapeutic Area	Oncology

Section 1: High-Throughput Screening for Carbonic Anhydrase IX Inhibition

This section details a protocol for a primary high-throughput screen to identify inhibitors of CA IX, a transmembrane enzyme overexpressed in many hypoxic tumors and involved in pH regulation of the tumor microenvironment.

Experimental Workflow

Caption: High-throughput screening workflow for identifying CA IX inhibitors.

Protocol: CA IX Inhibitor Screening Assay

- 1. Reagents and Materials:
- Enzyme: Recombinant human Carbonic Anhydrase IX (catalytic domain)
- Substrate: 4-Nitrophenyl acetate (4-NPA)
- Buffer: 25 mM Tris-HCl, pH 7.5
- Compound: Thiadiazole Compound 1 (TC1) dissolved in 100% DMSO
- Positive Control: Acetazolamide (a known CA inhibitor)



- Assay Plates: 384-well, clear, flat-bottom microplates
- Instrumentation: Automated liquid handler, microplate reader (absorbance at 405 nm)

2. Method:

- Compound Plating:
 - Prepare a stock solution of TC1 in 100% DMSO.
 - Using an automated liquid handler, perform a serial dilution of TC1 in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM) in a compound source plate.
 - Transfer 100 nL of the diluted compounds, positive control, and DMSO (negative control) to the corresponding wells of the 384-well assay plates.

Assay Procedure:

- Add 10 μL of CA IX enzyme solution (final concentration 10 nM) in assay buffer to all wells
 of the assay plate.
- Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.
- Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
- \circ Initiate the enzymatic reaction by adding 10 μL of the 4-NPA substrate solution (final concentration 100 μM) to all wells.
- Immediately place the plate in a microplate reader.
- Data Acquisition and Analysis:
 - Measure the absorbance at 405 nm every 30 seconds for 10 minutes to monitor the formation of the yellow product, 4-nitrophenolate.
 - Calculate the rate of reaction (V) for each well.



- Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 (V_compound V_blank) / (V_DMSO V_blank))
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data

The following table summarizes the inhibitory activity of TC1 against CA IX and a related isoform, CA II, to assess selectivity.

Compound	Target	IC50 (μM)
TC1	CAIX	0.85 ± 0.07
CAII	15.2 ± 1.3	
Acetazolamide	CAIX	0.025 ± 0.003
CAII	0.012 ± 0.002	

Section 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that TC1 directly binds to CA IX within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

CETSA Workflow Diagram

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for CA IX Target Engagement

- 1. Materials:
- Cell Line: HT29 human colon cancer cells (known to express CA IX)
- Compound: Thiadiazole Compound 1 (TC1)







Vehicle: DMSO

· Lysis Buffer: PBS with protease inhibitors

• Instrumentation: PCR thermocycler, centrifuges, Western blot equipment

2. Method:

- · Cell Treatment:
 - Culture HT29 cells to ~80% confluency.
 - Treat cells with TC1 (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour at 37°C.
- · Heat Shock:
 - Harvest and resuspend the cells in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3
 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
- Protein Extraction:
 - Lyse the cells by three freeze-thaw cycles.
 - Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Analysis:
 - Collect the supernatant and analyze the amount of soluble CA IX by Western blotting using a specific anti-CA IX antibody.
 - Quantify the band intensities and plot the percentage of soluble CA IX against the temperature for both TC1-treated and vehicle-treated samples to generate melt curves. A rightward shift in the melt curve for the TC1-treated sample indicates target engagement.



Section 3: Downstream Signaling Pathway Analysis

Inhibition of CA IX is expected to disrupt pH regulation in cancer cells, leading to intracellular acidification and potentially inducing apoptosis.

Signaling Pathway Diagram

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